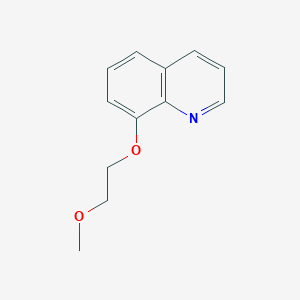

8-(2-Methoxyethoxy)quinoline

Description

Properties

CAS No. |

89445-72-7 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

8-(2-methoxyethoxy)quinoline |

InChI |

InChI=1S/C12H13NO2/c1-14-8-9-15-11-6-2-4-10-5-3-7-13-12(10)11/h2-7H,8-9H2,1H3 |

InChI Key |

LKDOTMHXINYZEU-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Electronic Effects :

- The 2-methoxyethoxy group in this compound provides moderate electron-donating effects compared to trifluoroethoxy (electron-withdrawing) or nitro (strongly electron-withdrawing) groups. This balance influences reactivity in metal chelation and biological target binding .

Key Insights :

- The ethoxy chain in this compound improves PDGFRβ binding affinity compared to shorter alkoxy groups, as seen in .

- Methoxy groups at the 8-position (e.g., 8-methoxyquinoline) are more suited for antimicrobial applications due to simpler membrane penetration .

Solubility and LogP :

- This compound exhibits higher aqueous solubility than 8-methoxyquinoline due to the ethoxy linker but lower than trifluoroethoxy derivatives (polarity trade-off) .

- LogP values are influenced by substituents: trifluoroethoxy (higher LogP due to fluorine) vs. methoxyethoxy (moderate LogP) .

Preparation Methods

Skraup and Doebner-Miller Reactions

The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid, is a classical method for quinoline synthesis. To incorporate the 2-methoxyethoxy group, 2-methoxyethoxyaniline could serve as the starting material. However, the harsh acidic conditions (e.g., concentrated HSO, temperatures exceeding 150°C) may degrade the ether linkage, necessitating protective group strategies. Alternatively, the Doebner-Miller reaction, employing α,β-unsaturated ketones, offers milder conditions. For example, condensation of 2-methoxyethoxyaniline with crotonaldehyde under FeCl catalysis (as reported for 8-methylquinoline syntheses) could yield the quinoline core.

Key Considerations :

-

Yield Optimization : FeCl·6HO-mediated cyclizations (e.g., 92% yield for 8-methylquinoline) suggest potential efficacy for methoxyethoxy analogues.

-

Byproduct Management : The formation of dihydroquinoline intermediates requires oxidative aromatization, often achieved using nitrobenzene or DDQ.

Post-Cyclization Functionalization at the 8-Position

Direct modification of preformed quinolines provides a versatile pathway, particularly for late-stage diversification.

Nucleophilic Aromatic Substitution

Quinoline’s 8-position is electrophilic due to the electron-withdrawing effect of the pyridine nitrogen. Halogenated precursors (e.g., 8-bromoquinoline) can undergo substitution with 2-methoxyethoxide. For instance, treatment of 8-bromoquinoline with sodium 2-methoxyethoxide in DMF at 120°C may yield the target compound. This method parallels the synthesis of 8-methoxyquinoline derivatives, where KCO in ethanol facilitated alkoxylation.

Reaction Conditions :

Mitsunobu Etherification

For hydroxylated precursors like 8-hydroxyquinoline, the Mitsunobu reaction enables efficient etherification. Reacting 8-hydroxyquinoline with 2-methoxyethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) installs the methoxyethoxy group under mild conditions.

Advantages :

-

Chemoselectivity : Exclusive O-alkylation without N-alkylation byproducts.

-

Yield : Mitsunobu reactions typically achieve 70–90% yields for similar substrates.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers precision in introducing complex substituents.

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos) can be adapted for C–O couplings. A reported synthesis of 8-(2-hydroxyethoxy)quinoline via Reformatsky reactions suggests that palladium-mediated coupling of 8-bromoquinoline with 2-methoxyethanol could be feasible.

Catalytic System :

Industrial-Scale Production Considerations

Scalable syntheses prioritize cost-efficiency and minimal purification steps.

Continuous Flow Synthesis

Microreactor technology enables rapid mixing and heat transfer, ideal for exothermic cyclization steps. A continuous flow adaptation of the Skraup reaction could reduce decomposition risks for thermally labile intermediates.

Q & A

Q. What are the established synthetic routes for preparing 8-(2-Methoxyethoxy)quinoline, and what analytical techniques are critical for confirming its structure?

The synthesis of this compound typically involves introducing the methoxyethoxy group to a quinoline precursor. For example, starting with 8-hydroxyquinoline, alkylation with 2-methoxyethyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) is a common method . Key steps include refluxing in anhydrous solvents to prevent hydrolysis. Post-synthesis, structural confirmation requires NMR spectroscopy (to identify substituent positions and integration ratios), IR spectroscopy (to verify functional groups like ether linkages), and mass spectrometry (for molecular weight validation). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How does the 2-methoxyethoxy substituent influence the physicochemical properties of quinoline derivatives?

The 2-methoxyethoxy group enhances lipophilicity , improving membrane permeability, while the ether oxygen provides moderate polarity. This balance affects solubility in organic solvents (e.g., DMSO or ethanol) and aqueous buffers, critical for in vitro assays. Comparative studies with other quinoline derivatives (e.g., 8-methoxyquinoline) show that the methoxyethoxy group increases steric bulk, potentially altering binding kinetics with biological targets . Physicochemical characterization via logP measurements and UV-Vis spectroscopy is recommended to quantify these effects .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Yield optimization often hinges on:

- Reagent selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Temperature control : Maintaining 60–80°C during etherification to minimize side reactions .

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .

Contradictions in reported yields (e.g., 71% vs. 77% in similar syntheses ) may arise from differences in starting material purity or reaction scale.

Q. How do researchers resolve contradictions in reported biological activities of quinoline derivatives with varying substituents?

Contradictory data (e.g., antimicrobial vs. inactive results) are addressed through:

- Structure-activity relationship (SAR) studies : Systematically comparing substituent effects (e.g., chloro vs. methoxyethoxy) on target binding via molecular docking and isothermal titration calorimetry (ITC) .

- Assay standardization : Replicating experiments under identical conditions (pH, temperature, cell lines) to isolate substituent-specific effects .

Q. In mechanistic studies, how does the methoxyethoxy group affect interactions with biological targets?

The methoxyethoxy group may participate in hydrogen bonding or van der Waals interactions with enzyme active sites. For example, in kinase inhibition assays, its flexibility allows adaptive binding to hydrophobic pockets, as shown in analogues with piperidinyl or sulfonyl groups . Fluorescence quenching assays and X-ray crystallography of protein-ligand complexes can elucidate these interactions .

Methodological Best Practices

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants are recommended to avoid hydrolysis .

- Safety : Use nitrile gloves and fume hoods during handling. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Stability monitoring : Regular HPLC analysis detects degradation products, ensuring compound integrity over time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.